molecular formula C23H29N3O B11375830 1-[2-(2,3-dimethylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

1-[2-(2,3-dimethylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11375830
M. Wt: 363.5 g/mol
InChI Key: HQVWMOPTELIZMY-UHFFFAOYSA-N
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Description

1-[2-(2,3-dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its unique chemical structure, which includes a benzodiazole core, a piperidine moiety, and a dimethylphenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated intermediate.

    Attachment of the Dimethylphenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with a 2,3-dimethylphenoxyethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[2-(2,3-dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory, analgesic, or neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2,3-dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzimidazole: Similar structure but with a benzimidazole core.

    1-[2-(2,3-dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-indazole: Similar structure but with an indazole core.

Uniqueness

1-[2-(2,3-dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and its benzodiazole core, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

1-[2-(2,3-dimethylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C23H29N3O/c1-18-9-8-12-22(19(18)2)27-16-15-26-21-11-5-4-10-20(21)24-23(26)17-25-13-6-3-7-14-25/h4-5,8-12H,3,6-7,13-17H2,1-2H3

InChI Key

HQVWMOPTELIZMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CN4CCCCC4)C

Origin of Product

United States

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